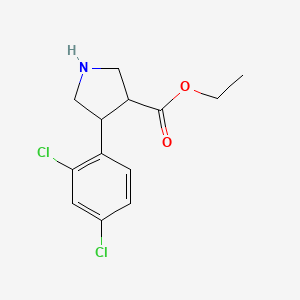

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate

Description

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based ester featuring a 2,4-dichlorophenyl substituent. Pyrrolidine derivatives are five-membered nitrogen-containing heterocycles, often explored for their conformational flexibility and bioactivity. Structural analogs from crystallographic and synthetic studies are used here to infer its properties.

Properties

Molecular Formula |

C13H15Cl2NO2 |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H15Cl2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-4-3-8(14)5-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3 |

InChI Key |

IJJGJLWLTBFENH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization (Based on CN111072543B)

This method outlines a multi-step synthesis starting from glycine ethyl ester and involves halogenated reagents and bases to form intermediates that cyclize into the pyrrolidine ring:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution of glycine ethyl ester with halogenated reagent | Glycine ethyl ester, methyl chloroformate, triethylamine, dichloromethane, 0°C to RT, 3 h | Formation of compound 1 (ester intermediate) |

| 2 | Closed-loop reaction with ethyl acrylate and lithium tert-butoxide | Compound 1, ethyl acrylate, lithium tert-butoxide | Formation of compound 2 (pyrrolidine ring precursor) |

| 3 | Nucleophilic substitution on compound 2 | Compound 2, appropriate nucleophile | Formation of compound 3 |

| 4 | Coupling reaction under nitrogen atmosphere | Compound 3, vinyl boron anhydride pyridine complex, palladium acetate, potassium carbonate | Formation of compound 4 (aryl-substituted intermediate) |

| 5 | Catalytic hydrogenation | Compound 4, triethylamine, di-acetic acid ruthenium(II) catalyst, methanol, H2, 66°C, 4-6 h | Formation of compound 5 (hydrogenated intermediate) |

| 6 | Hydrolysis and deprotection | Compound 5, sodium hydroxide, acidification, ethyl acetate extraction | Target compound: Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate |

This method is notable for its high yield and chiral purity, mild reaction conditions, and cost-effectiveness. The use of glycine ethyl ester as a starting material and the sequence of substitution, coupling, and hydrogenation allow for precise control over the substitution pattern and stereochemistry.

Alternative Preparation via Base-Mediated Nucleophilic Substitution and Reduction (Based on WO2004043921A1)

This patent describes a process involving strong bases, nucleophilic substitution, and reduction steps to prepare 4-aryl-3-substituted pyrrolidine derivatives, which can be adapted for the target compound:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| i | Nucleophilic substitution in presence of base | Base: triethylamine or pyridine; solvent: methylene chloride, toluene, or heptane; temperature: -5 to 15°C | Formation of aryl-substituted intermediate |

| ii | Strong base-mediated reaction | Base: sodium hydride or lithium diisopropylamide; solvent: N,N-dimethylformamide or tetrahydrofuran; temperature: -5 to 25°C | Deprotonation and substitution |

| iii | Reduction of intermediate | Reducing agent: sodium borohydride/t-butanol/methanol or lithium aluminum hydride; temperature: -20 to 20°C | Conversion to hydroxymethyl or carboxylate derivatives |

The process emphasizes the choice of solvents and bases to optimize reaction rates and selectivity. The reduction step is crucial for converting intermediates into the desired ester-functionalized pyrrolidine compounds. The method is flexible and can be tailored for different aryl substituents, including 2,4-dichlorophenyl groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound with a pyrrolidine core structure, substituted with a 2,4-dichlorophenyl group and an ethyl ester functional group. It has a molecular weight of approximately 287.16 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Alternative synthetic routes may also exist, focusing on optimizing yields and minimizing by-products.

Potential Applications

this compound has several potential applications:

- Medicinal Chemistry : It can be used as a building block for synthesizing more complex molecules with potential therapeutic applications.

- Pharmaceutical Intermediate : It serves as an intermediate in synthesizing various pharmaceuticals, allowing for the introduction of specific structural features into drug candidates.

- Chemical Research : It is utilized in chemical research for modifying the compound to enhance its biological activity or create derivatives with different properties.

Interaction and Binding Studies

Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Investigations into its interaction with protein targets could reveal insights into its efficacy against specific diseases.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl pyrrolidine-3-carboxylate | Pyrrolidine core with an ethyl ester | Simpler structure; less bulky substituents |

| 2-(3,4-Dichlorophenyl)pyrrolidine | Similar dichlorophenyl substitution | Different position of substitution on the pyrrolidine |

| Ethyl 1-benzylpyrrolidine-3-carboxylate | Benzyl instead of dichlorophenyl | Potentially different biological activity profiles |

| Ethyl 1-(phenethyl)pyrrolidine-3-carboxylate | Phenethyl group substitution | Variation in steric effects influencing reactivity |

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Ethyl 4-(4-Chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Structure: A fused quinoline system with a six-membered non-aromatic ring adopting an envelope conformation. The 4-chlorophenyl group and ester are key substituents .

- Key Data: Dihedral angle between pyridine and benzene rings: 56.98°, indicating significant non-planarity. Synthesis: Oxidative aromatization of 1,4-dihydropyridine using H₂O₂ and a PEG1000-BMImI catalyst .

- Comparison: The dichlorophenyl group in the target compound may increase steric hindrance and electron-withdrawing effects compared to the mono-chlorophenyl analog.

Ethyl 3-Amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate

- Structure: Thienopyridine core with amino and tolyl groups .

- Comparison: The absence of an amino group in the target compound reduces polarity but increases lipophilicity due to chlorine atoms.

Ethyl 4-Oxo-piperidine-3-carboxylate Hydrochloride

Functional Group Analysis

| Compound Name | Core Structure | Key Functional Groups | Notable Substituents |

|---|---|---|---|

| Target Compound | Pyrrolidine | Ester | 2,4-Dichlorophenyl |

| Ethyl 4-(4-chlorophenyl)-... | Quinoline | Ester, ketone | 4-Chlorophenyl, methyl |

| Ethyl 3-amino-4-tolylthieno[...] | Thienopyridine | Ester, amine | Tolyl, phenyl |

| Ethyl 4-oxo-piperidine-... | Piperidine | Ester, oxo (hydrochloride salt) | Oxo, hydrochloride |

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| Ethyl 4-(4-chlorophenyl)-...* | ~363.8 | Not reported | Not reported |

| Ethyl 4-oxo-piperidine-... | 114.19 | Not reported | 157 |

*Calculated based on formula C₁₉H₂₀ClNO₃.

Electronic and Steric Effects

- 2,4-Dichlorophenyl vs.

- Sulfanyl and Trifluoromethyl Groups : In ’s dihydropyridine derivative, these groups significantly modify electronic properties, suggesting that substituent choice in the target compound could be tailored for specific reactivity .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core with a 2,4-dichlorophenyl substituent and an ethyl ester functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 287.16 g/mol.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within the body. It may modulate the activity of enzymes or receptors, leading to various therapeutic effects. The exact mechanisms remain under investigation but are crucial for understanding its potential applications in drug development.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant inhibitory effects on Gram-positive bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Enterococcus faecalis | 64 | Moderate |

| Clostridium difficile | 128 | Low |

The compound's structure-dependent antimicrobial activity suggests that modifications can enhance efficacy against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For example, it has shown promising results in reducing cell viability in A549 human lung cancer cells.

Case Study: A549 Cell Line

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| This compound | 10 | 63.4 |

| Control (Untreated) | - | 100 |

| Positive Control (Doxorubicin) | 1 | 21.2 |

The compound significantly decreased cell viability compared to untreated controls (p < 0.05), indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including imine formation followed by cyclization. For example, 2,4-dichlorobenzaldehyde reacts with a pyrrolidine precursor under acid catalysis to form intermediates, which are then esterified. Key optimization parameters include:

- Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., over-alkylation).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization yields .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the 2,4-dichlorophenyl group shows distinct aromatic splitting patterns in H NMR (δ 7.2–7.5 ppm) .

- X-ray crystallography : Single-crystal diffraction (using SHELX or CCP4 suites) resolves stereochemistry. Monoclinic crystal systems (e.g., space group C2/c) with Z=8 are common, with lattice parameters (e.g., a=38.654 Å, β=102.4°) validated via refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 328.2 [M+1]⁺) .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity or reactivity of this compound?

- Methodological Answer :

- Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., kinase enzymes). The dichlorophenyl group often occupies hydrophobic pockets, while the ester moiety participates in hydrogen bonding .

- DFT calculations : Gaussian 09 optimizes geometries to predict electrophilic sites (e.g., carbonyl carbon reactivity). Fukui indices identify regions prone to nucleophilic attack .

- MD simulations : GROMACS models stability in biological membranes, assessing logP values (~3.2) for bioavailability predictions .

Q. How should researchers address contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Cross-validation : Use multiple software (SHELXL for small molecules, CCP4 for macromolecular interfaces) to compare R-factors. Discrepancies >5% warrant re-examination of data collection (e.g., twinning or absorption corrections) .

- Disorder modeling : For flexible substituents (e.g., ethyl ester groups), split-site occupancy refinement in SHELXL resolves electron density ambiguities .

- Validation tools : CheckCIF (IUCr) flags geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. What strategies optimize the compound’s pharmacological profile in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric replacement : Substitute the ester group with amides to enhance metabolic stability. For example, methyl-to-ethyl ester modifications improve plasma half-life in preclinical models .

- Halogen scanning : Replace 2,4-dichlorophenyl with difluorophenyl groups to reduce cytotoxicity while maintaining target affinity .

- In vitro assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure IC₅₀ values. Dose-response curves (0.1–100 µM) identify optimal substituent configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.